molecular formula C12H20N2O5 B3094719 2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid CAS No. 1260637-59-9

2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid

Cat. No.: B3094719
CAS No.: 1260637-59-9
M. Wt: 272.3 g/mol
InChI Key: NZZLOAJFJXIMGK-UHFFFAOYSA-N
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Description

2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid typically involves the protection of the piperazine nitrogen with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced under aqueous or organic solvent conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperazine ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperazine ring can interact with biological targets, such as receptors or enzymes, influencing their activity through binding or inhibition .

Comparison with Similar Compounds

Similar Compounds

    3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Another Boc-protected compound with a piperidine ring.

    2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: A related compound with a piperidine ring and phenyl group.

Uniqueness

2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid is unique due to its specific substitution pattern on the piperazine ring and the presence of the Boc group. This combination of features makes it particularly useful in selective synthetic transformations and as a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-8-10(17)13(7-9(15)16)5-6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZLOAJFJXIMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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